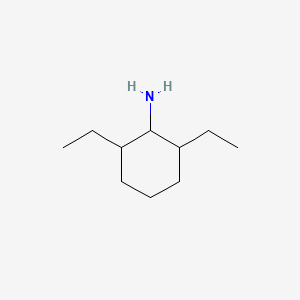

2,6-Diethylcyclohexanamine

描述

2,6-Diethylcyclohexanamine is a cyclohexane-based primary amine featuring ethyl substituents at the 2- and 6-positions of the ring. The ethyl groups at the 2,6-positions likely introduce steric hindrance and influence solubility, reactivity, and toxicity compared to analogs with different substituents or substitution patterns. Primary amines like this compound are typically reactive in polymerization, catalysis, or pharmaceutical synthesis, though its exact applications remain speculative without direct evidence.

属性

CAS 编号 |

19962-50-6 |

|---|---|

分子式 |

C10H21N |

分子量 |

155.28 g/mol |

IUPAC 名称 |

2,6-diethylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-3-8-6-5-7-9(4-2)10(8)11/h8-10H,3-7,11H2,1-2H3 |

InChI 键 |

LRFRFHYTHMPJIP-UHFFFAOYSA-N |

规范 SMILES |

CCC1CCCC(C1N)CC |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 2,6-Diethylcyclohexanamine to structurally or functionally related cyclohexanamine derivatives, leveraging data from the provided evidence.

4,4'-Methylenebis(cyclohexylamine) (PACM)

- Structure : Diamine with two cyclohexyl groups linked by a methylene bridge.

- Molecular Formula : C₁₃H₂₆N₂ | Molecular Weight : 210.36 g/mol.

- Key Properties : Three geometric isomers (trans-trans, cis-cis, cis-trans) with varying steric and electronic profiles.

- Applications : Used in polyurethane and epoxy resin production due to its diamine functionality.

- Comparison : Unlike this compound, PACM is a diamine with a rigid methylene bridge, enhancing its utility in crosslinked polymers. The ethyl groups in this compound may reduce crystallinity compared to PACM’s symmetric structure.

2,2'-Dimethyl-4,4'-methylenebis(cyclohexylamine)

- Structure : PACM analog with methyl groups at the 2,2'-positions.

- Molecular Formula : C₁₅H₃₀N₂ (inferred) | Molecular Weight : ~238.42 g/mol.

- Key Properties : Structural similarity to PACM allows read-across toxicity assessments.

- Comparison: Methyl substituents in this analog reduce steric bulk compared to this compound.

N-Cyclohexyl-N-methylcyclohexanamine

- Structure : Secondary amine with cyclohexyl and methyl groups attached to nitrogen.

- Key Properties : Reduced nucleophilicity compared to primary amines due to steric and electronic effects.

- Comparison: As a secondary amine, this compound is less reactive in typical amine-driven reactions (e.g., Schiff base formation) than this compound. The ethyl groups in the latter may enhance solubility in nonpolar media relative to N-cyclohexyl-N-methyl derivatives.

Fatty Acids Compound with Cyclohexanamine

- Structure : Cyclohexanamine derivatives with fatty acid substituents.

- Comparison: Fatty acid chains likely impart amphiphilic properties, whereas this compound’s ethyl groups may prioritize solubility in organic solvents. Regulatory differences are notable, as fatty acid derivatives are subject to significant new use rules (SNURs) under PMNs P–12–69/P–12–70 .

Data Table: Comparative Analysis of Cyclohexanamine Derivatives

*Note: Data for this compound are inferred due to absence in evidence.

Key Research Findings and Trends

- Steric Effects : Ethyl groups in this compound likely impose greater steric hindrance than methyl or hydrogen substituents, affecting reaction kinetics and substrate binding .

- Toxicity : Structural analogs like 2,2'-dimethyl-PACM suggest that alkylated cyclohexanamines may share similar toxicological endpoints (e.g., respiratory or dermal irritation) .

- Regulatory Status : Fatty acid derivatives face stricter regulations compared to simpler alkylated amines, highlighting the impact of substituents on regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。